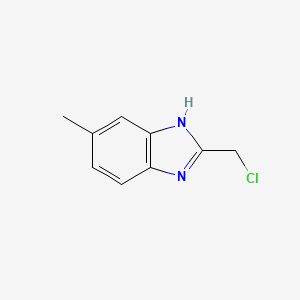

2-(chloromethyl)-5-methyl-1H-benzimidazole

概要

説明

2-(Chloromethyl)-5-methyl-1H-benzimidazole: is a heterocyclic aromatic compound that features a benzimidazole core with a chloromethyl group at the 2-position and a methyl group at the 5-position. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them valuable in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole typically involves the chloromethylation of 5-methyl-1H-benzimidazole. One common method includes the reaction of 5-methyl-1H-benzimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions: 2-(Chloromethyl)-5-methyl-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the chlorine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the benzimidazole core.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole core.

科学的研究の応用

2-(Chloromethyl)-5-methyl-1H-benzimidazole has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of benzimidazole derivatives with biological targets.

作用機序

The mechanism of action of 2-(chloromethyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .

類似化合物との比較

- 2-(Chloromethyl)benzimidazole

- 5-Methyl-1H-benzimidazole

- 2-Methylbenzimidazole

- 5-Chloromethyl-1H-benzimidazole

Comparison: 2-(Chloromethyl)-5-methyl-1H-benzimidazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

生物活性

2-(Chloromethyl)-5-methyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has a molecular formula of C10H10ClN3 and a molecular weight of 211.66 g/mol. The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.

Antihypertensive Activity

Recent studies indicate that derivatives of benzimidazole, including this compound, exhibit significant antihypertensive effects. These compounds act as potent and long-acting antagonists of the angiotensin II receptor, which plays a crucial role in regulating blood pressure.

Anticancer Properties

Research has demonstrated that benzimidazole derivatives possess anticancer activity through various mechanisms. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. This leads to the activation of p53 and subsequent cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A375 (melanoma) | Not specified | Induction of apoptosis via ROS generation |

| Other benzimidazole derivatives | MDA-MB-231 (breast cancer) | 5.2 | DNA fragmentation and ROS production |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with comparable efficacy to established antibiotics .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Escherichia coli | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. The presence of substituents at various positions on the benzimidazole ring can enhance or diminish their pharmacological properties. For instance, the introduction of halogen atoms or alkyl groups can significantly affect the binding affinity to biological targets and the overall bioactivity .

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives in clinical settings:

- Anticancer Study : A recent investigation into a series of benzimidazole derivatives revealed that modifications at the 5-position led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers . The study highlighted the potential for developing new anticancer agents based on these findings.

- Antimicrobial Study : Another study focused on the synthesis of new imidazoles from this compound demonstrated promising antifungal activity against Candida albicans, suggesting its potential application in treating fungal infections .

特性

IUPAC Name |

2-(chloromethyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRYYRQILDVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295657 | |

| Record name | 2-(chloromethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-68-6 | |

| Record name | 80567-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。